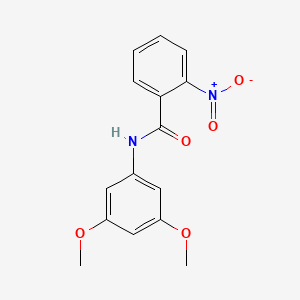
2-(1-azepanyl)-7-chloro-4-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-azepanyl)-7-chloro-4-methylquinoline is a chemical compound that has been studied for its potential use in scientific research. This compound is known for its unique structure and properties, which make it a valuable tool for studying various biological processes.
Mechanism of Action
The mechanism of action of 2-(1-azepanyl)-7-chloro-4-methylquinoline is not fully understood. However, it is believed that the compound interacts with specific targets in cells, leading to changes in cellular signaling pathways and gene expression. This, in turn, can lead to various biological effects, such as the inhibition of cell growth and the induction of cell death.
Biochemical and Physiological Effects:
2-(1-azepanyl)-7-chloro-4-methylquinoline has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the growth of certain cancer cells and to reduce inflammation in animal models. It has also been shown to have antimicrobial activity against various bacterial and fungal species.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(1-azepanyl)-7-chloro-4-methylquinoline is its unique structure and properties, which make it a valuable tool for studying various biological processes. However, there are also some limitations to its use in lab experiments. For example, the compound can be difficult to synthesize and purify, and its biological effects can be highly dependent on the specific experimental conditions used.
Future Directions
There are many potential future directions for research on 2-(1-azepanyl)-7-chloro-4-methylquinoline. Some possible areas of study include:
1. Further exploration of the compound's mechanism of action and its interactions with specific cellular targets.
2. Investigation of the compound's potential use in the treatment of various diseases, including cancer and infectious diseases.
3. Development of new synthesis methods and purification techniques to improve the yield and purity of the compound.
4. Examination of the compound's effects on different types of cells and in different experimental models.
5. Investigation of the compound's potential use in combination with other drugs or therapies to enhance its therapeutic effects.
In conclusion, 2-(1-azepanyl)-7-chloro-4-methylquinoline is a valuable tool for scientific research due to its unique structure and properties. This compound has been shown to have various biological activities and potential therapeutic applications. Further research is needed to fully understand its mechanism of action and to explore its potential uses in the treatment of various diseases.
Synthesis Methods
The synthesis of 2-(1-azepanyl)-7-chloro-4-methylquinoline involves the reaction of 7-chloro-4-methylquinoline with 1-azepanamine in the presence of a catalyst. The reaction is carried out under specific conditions to ensure the formation of the desired product. The yield and purity of the product depend on the reaction conditions and the quality of the reagents used.
Scientific Research Applications
2-(1-azepanyl)-7-chloro-4-methylquinoline has been extensively studied for its potential use in scientific research. This compound has been shown to have a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of various diseases, including cancer and infectious diseases.
properties
IUPAC Name |
2-(azepan-1-yl)-7-chloro-4-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2/c1-12-10-16(19-8-4-2-3-5-9-19)18-15-11-13(17)6-7-14(12)15/h6-7,10-11H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYJGTMBEXKIRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azepan-1-yl)-7-chloro-4-methylquinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(5-chloro-2-thienyl)sulfonyl]-4-(5-methyl-2-furoyl)piperazine](/img/structure/B5713134.png)
![4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzamide](/img/structure/B5713146.png)


![3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one](/img/structure/B5713161.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbutanamide](/img/structure/B5713179.png)
![methyl 2-chloro-5-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B5713186.png)
![N-(4-fluorophenyl)-N'-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5713189.png)
![3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5713199.png)



![methyl 4-methyl-3-{[(5-methyl-3-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B5713242.png)